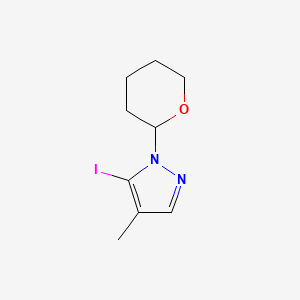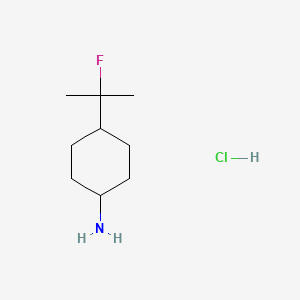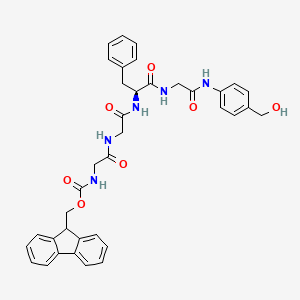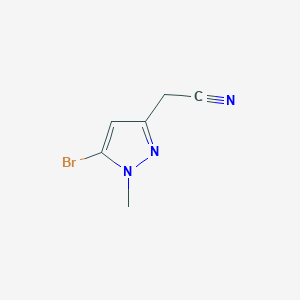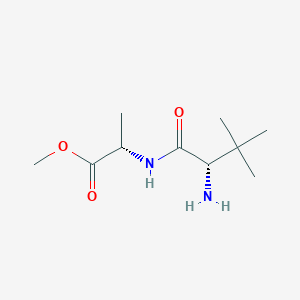
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes a methyl ester group, an amino group, and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-alanine and 3,3-dimethylbutanoic acid.
Coupling Reaction: The amino group of L-alanine is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group. The carboxyl group of 3,3-dimethylbutanoic acid is then activated using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Esterification: The activated carboxyl group is reacted with methanol to form the methyl ester.
Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ((S)-2-amino-3-methylbutanoyl)-L-alaninate: Similar structure with a single methyl group on the butanoyl chain.
Methyl ((S)-2-amino-3,3-dimethylpentanoyl)-L-alaninate: Similar structure with an extended alkyl chain.
Uniqueness
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate is unique due to its branched alkyl chain and specific stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-6(9(14)15-5)12-8(13)7(11)10(2,3)4/h6-7H,11H2,1-5H3,(H,12,13)/t6-,7+/m0/s1 |
Clave InChI |
KMAZRWKSNWGQTH-NKWVEPMBSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)NC(=O)[C@H](C(C)(C)C)N |
SMILES canónico |
CC(C(=O)OC)NC(=O)C(C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




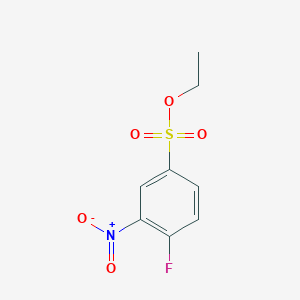
![Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole](/img/structure/B13909008.png)

